6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione
Description
6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a fused heterocyclic compound featuring a [1,2,5]oxadiazolo (furazan) ring fused to a pyrimidine-dione scaffold. The 3-chlorophenyl substituent at the 6-position introduces steric and electronic effects that influence reactivity and biological activity. Such compounds are often explored as nitric oxide (NO) donors or high-energy materials due to their heterocyclic stability and tunable substituents .
Structure
3D Structure
Properties
Molecular Formula |
C10H5ClN4O3 |
|---|---|
Molecular Weight |
264.62 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C10H5ClN4O3/c11-5-2-1-3-6(4-5)15-9(16)7-8(12-10(15)17)14-18-13-7/h1-4H,(H,12,14,17) |
InChI Key |
HCJHJRKMHKMWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=NON=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization is a pivotal step in synthesizing oxadiazoles and pyrimidines. A typical reaction involves the condensation of appropriate precursors under acidic or basic conditions. For instance:
Oxadiazole Formation : The starting material can be a hydrazine derivative that undergoes cyclodehydration with carboxylic acids or acyl halides.
Pyrimidine Synthesis : The formation of the pyrimidine ring may involve the reaction of urea derivatives with aldehydes or ketones under heat.
Functional Group Transformations
Functional group transformations are essential for modifying the precursor compounds to achieve the desired structure.
Halogenation : The introduction of the 3-chlorophenyl group can be accomplished through electrophilic aromatic substitution using chlorinated reagents.
Oxidation : Certain intermediates may require oxidation to convert them into more reactive species suitable for further cyclization.
Condensation Reactions
Condensation reactions are often utilized to link different molecular fragments together.
- Formation of Amides and Esters : These reactions can help in constructing the final compound by linking oxadiazole and pyrimidine moieties.
Example Synthesis Pathway
A proposed synthesis pathway for 6-(3-Chlorophenyl)oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is outlined below:
Synthesis of Oxadiazole Core :
- Start with an appropriate hydrazine derivative.
- React with an acid chloride to form the oxadiazole ring via cyclodehydration.
Formation of Pyrimidine Ring :
- Use urea and an aldehyde to create the pyrimidine structure.
- Combine with the oxadiazole derivative in a condensation reaction.
-
- Introduce the 3-chlorophenyl group through chlorination or direct substitution methods.
Yield and Characterization
The yields of each step may vary based on reaction conditions such as temperature, solvent choice, and reaction time. Characterization techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy are crucial for confirming the structure of synthesized compounds.
| Step | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| 1 | Cyclodehydration | 70-90 | Acidic conditions |
| 2 | Condensation | 60-80 | Heat under reflux |
| 3 | Halogenation | Variable | Electrophilic conditions |
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Nitration: As mentioned earlier, nitration reactions are commonly used to synthesize derivatives of this compound.
Nucleophilic Addition: This compound reacts with nucleophilic reagents such as water, alcohols, and amines, forming covalent adducts.
Common Reagents and Conditions
Nitric Acid: Used in nitration reactions to produce nitramide derivatives.
Nucleophiles: Such as water, alcohols, and amines, used in nucleophilic addition reactions.
Major Products Formed
Nitramide Derivatives: Formed through nitration reactions.
Covalent Adducts: Formed through nucleophilic addition reactions.
Scientific Research Applications
Antiviral Activity
One of the notable applications of this compound is its antiviral properties. Research indicates that derivatives of oxadiazolo[3,4-d]pyrimidine exhibit significant activity against the vesicular stomatitis virus (VSV). A study synthesized a series of 4H,6H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide nucleosides and evaluated their efficacy against VSV in vitro. The results demonstrated that certain compounds showed up to 18 times improved antiviral activity compared to standard antiviral agents like acyclovir and didanosine. This suggests that modifications to the oxadiazolo[3,4-d]pyrimidine scaffold can enhance antiviral potency .
Anticancer Research
In the realm of cancer research, compounds similar to 6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione have been tested for their cytotoxic effects on various tumor cell lines. A study highlighted that specific derivatives exhibited micromolar cytotoxicity against several human cancer cell lines while showing minimal toxicity towards normal fibroblasts. This selectivity is crucial for developing targeted cancer therapies .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) studies play a vital role in understanding how modifications to the chemical structure influence biological activity. For instance, the introduction of different substituents on the oxadiazole and pyrimidine rings can significantly impact the compound's efficacy and specificity. In one study investigating 6-amino derivatives of oxadiazolo compounds as mitochondrial uncouplers for treating nonalcoholic steatohepatitis (NASH), researchers found that subtle changes in structure could lead to variations in potency and effectiveness .
Potential for Neurological Applications
Emerging studies suggest that compounds with oxadiazole and pyrimidine cores may also have implications in neurological disorders. The ability of these compounds to modulate mitochondrial function positions them as potential candidates for treating conditions like NASH and possibly other metabolic disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets through various pathways:
Nitration Pathway: The compound undergoes nitration reactions, leading to the formation of nitramide derivatives.
Nucleophilic Addition Pathway: The compound reacts with nucleophiles, forming covalent adducts.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom Variations in the Fused Ring System
Replacing oxygen with sulfur in the fused ring significantly alters physicochemical properties. For example:
- Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione (CAS 5082-82-6) demonstrates versatile reactivity in medicinal chemistry, serving as a scaffold for kinase inhibitors or antimicrobial agents due to sulfur’s polarizability and nucleophilic tolerance .
Table 1: Comparison of Key Structural Analogs
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups (e.g., 3-Cl-phenyl): The chloro substituent in the target compound likely enhances electrophilicity at the pyrimidine core, facilitating nucleophilic attacks (e.g., nitration or amination). This contrasts with methyl-substituted analogs (e.g., 6-methyl-4H,6H-oxadiazolo-dione 1-oxide ), where alkyl groups increase steric hindrance but improve metabolic stability .
- Nitration Selectivity: In fused oxadiazolo-pyrimidine diamines, concentrated HNO₃ yields nitramides, while dilute HNO₃ forms nitrate salts via ring-opening . The 3-Cl-phenyl group may direct nitration to specific positions, altering detonation properties or NO-release kinetics.
Biological Activity
The compound 6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The oxadiazole ring is crucial due to its electron-withdrawing properties and ability to stabilize various substituents that can enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of compounds featuring the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazole have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, several synthesized oxadiazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound 11 | 12.5 | E. coli |
| Compound 13 | 25 | S. aureus |
| Compound 18a | 12.5 | C. albicans |
| Chloramphenicol | 3.125 | Control |
This table illustrates the potency of selected compounds derived from oxadiazoles in inhibiting bacterial growth.
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. A notable study indicated that similar compounds induced apoptosis in cancer cell lines by disrupting mitotic spindle formation and leading to cell cycle arrest . The mechanism involves inhibition of kinesin spindle protein (KSP), which is critical for proper cell division.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the chlorophenyl group significantly influence the biological activity of the compound. For instance:
- Electron-Withdrawing Groups : The presence of halogens like chlorine enhances the compound's ability to interact with biological targets.
- Substitution Patterns : Variations in substitution on the oxadiazole ring can lead to altered pharmacokinetic profiles and efficacy in different biological assays.
Case Studies
- Antibacterial Evaluation : A series of synthesized oxadiazole derivatives were tested against various bacterial strains. The results indicated that compounds with a chlorophenyl substituent exhibited superior antibacterial activity compared to their non-substituted counterparts .
- Anticancer Mechanism : In vitro studies demonstrated that certain derivatives could effectively inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways . This highlights the potential for developing targeted therapies based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
